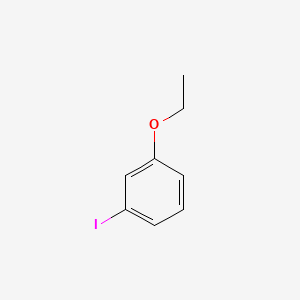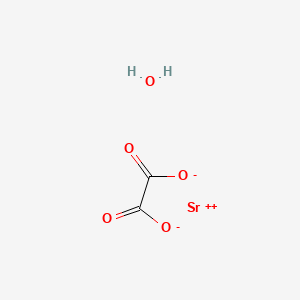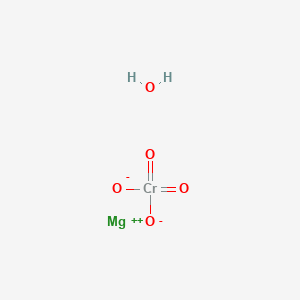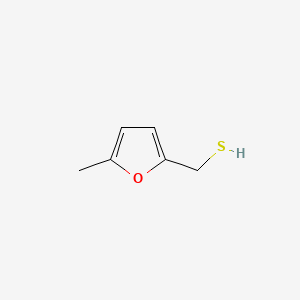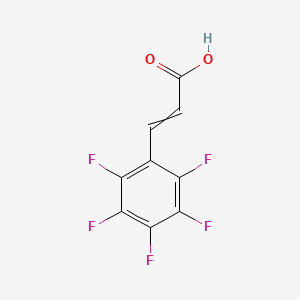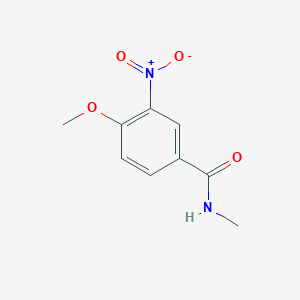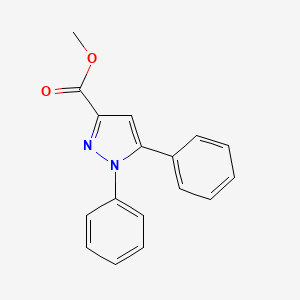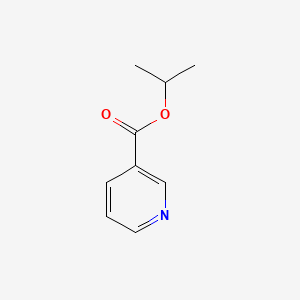
Nicotinato de isopropilo
Descripción general
Descripción
Isopropyl nicotinate is a chemical compound with the formula C9H11NO2 . It is also known by other names such as 3-Pyridinecarboxylic acid, 1-methylethyl ester; Nicotinic acid, isopropyl ester; Nipyl .
Molecular Structure Analysis
The molecular structure of Isopropyl nicotinate consists of 9 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for Isopropyl nicotinate is VSRSQDMWBSKNSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Isopropyl nicotinate has a molecular weight of 165.1891 . It has a boiling point of 125-127 °C/30 mmHg and a density of 1.066 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Dermatología y cuidado de la piel
Nicotinato de isopropilo: se utiliza en dermatología por sus propiedades vasodilatadoras, que pueden mejorar el flujo sanguíneo a la piel. Esto es beneficioso para tratar afecciones como la alopecia, donde el aumento del flujo sanguíneo puede estimular los folículos pilosos . Además, se utiliza en productos para el cuidado de la piel por su capacidad para mejorar la textura y el aspecto de la piel al promover la microcirculación .
Aplicaciones farmacéuticas
En la industria farmacéutica, el This compound sirve como rubefaciente, creando una sensación de calor cuando se aplica tópicamente. Esto puede ayudar a aliviar el dolor muscular y articular al aumentar el flujo sanguíneo al área afectada . También se explora su potencial en sistemas de administración transdérmica de fármacos debido a sus capacidades de mejora de la penetración en la piel .
Cosméticos
Como ingrediente cosmético, el This compound es conocido por sus propiedades acondicionadoras de la piel. Se incluye en formulaciones para mantener una buena condición de la piel, a menudo se encuentra en productos antienvejecimiento por su capacidad para promover la renovación y rejuvenecimiento saludables de la piel .
Síntesis química
This compound: juega un papel en la síntesis química como intermedio. Sus propiedades éster lo hacen valioso para sintetizar compuestos orgánicos más complejos, que pueden utilizarse en diversas reacciones químicas y formulaciones de productos .
Usos industriales
Industrialmente, el This compound se utiliza como estándar de referencia en las pruebas analíticas, asegurando la calidad y la consistencia de los productos farmacéuticos. También es un componente en materiales de referencia de impurezas, ayudando a la identificación y cuantificación de las impurezas durante la fabricación de medicamentos .
Estudios de investigación
Estudios de investigación recientes han investigado la biodisponibilidad y los posibles beneficios para la salud de los ésteres de nicotinato, incluido el This compound. Estos estudios contribuyen a nuestra comprensión de cómo estos compuestos pueden utilizarse nutricional y terapéuticamente .
Mecanismo De Acción
Target of Action
Isopropyl nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of isopropyl nicotinate are likely similar to those of nicotinic acid, which plays an essential role in many important metabolic processes .
Mode of Action
It is known that nicotinic acid and its derivatives, such as inositol nicotinate, inhibit the enzyme diacylglycerol acyltransferase 2 (dgat2), which is responsible for the esterification of fatty acids to form triglycerides . This results in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion .
Biochemical Pathways
Isopropyl nicotinate likely affects the same biochemical pathways as nicotinic acid. Nicotinic acid is involved in the metabolism of lipids and carbohydrates, and it plays a crucial role in cellular respiration . It is also a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are involved in numerous metabolic pathways .
Result of Action
The result of isopropyl nicotinate’s action is likely similar to that of nicotinic acid, which has been used as a lipid-lowering agent . By inhibiting DGAT2 and decreasing triglyceride synthesis, isopropyl nicotinate may help to lower levels of atherogenic lipoproteins in the blood .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Isopropyl nicotinate plays a significant role in biochemical reactions, particularly in enhancing blood flow and promoting microcirculation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to affect the metabolism of lipids and carbohydrates, similar to nicotinic acid. The compound’s vasodilating properties are attributed to its ability to interact with endothelial cells, leading to the release of nitric oxide, which relaxes blood vessels.
Cellular Effects
Isopropyl nicotinate has notable effects on various cell types and cellular processes. It influences cell function by enhancing blood flow, which can improve nutrient and oxygen delivery to cells. This compound also impacts cell signaling pathways, particularly those involved in vasodilation and inflammation. Additionally, isopropyl nicotinate can affect gene expression related to lipid metabolism and cellular respiration.
Molecular Mechanism
The molecular mechanism of isopropyl nicotinate involves its interaction with endothelial cells, leading to the release of nitric oxide. This interaction results in the relaxation of blood vessels and increased blood flow. Isopropyl nicotinate also inhibits the enzyme diacylglycerol acyltransferase 2 (DGAT2), which is responsible for triglyceride synthesis . This inhibition reduces triglyceride levels and promotes lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopropyl nicotinate change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that isopropyl nicotinate maintains its vasodilating properties over extended periods, although its potency may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated sustained effects on cellular function, particularly in enhancing blood flow and reducing inflammation .
Dosage Effects in Animal Models
The effects of isopropyl nicotinate vary with different dosages in animal models. At low doses, the compound effectively enhances blood flow and reduces inflammation without significant adverse effects . At high doses, isopropyl nicotinate can cause toxicity and adverse effects, such as skin irritation and systemic vasodilation . Threshold effects have been observed, with optimal dosages providing maximum benefits without toxicity .
Metabolic Pathways
Isopropyl nicotinate is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism. It interacts with enzymes such as nicotinate-nucleotide pyrophosphorylase and nicotinamide-nucleotide adenylyltransferase, which are crucial for NAD biosynthesis . These interactions influence metabolic flux and metabolite levels, promoting efficient energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, isopropyl nicotinate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, ensuring its effective distribution to target tissues .
Subcellular Localization
Isopropyl nicotinate is localized in specific subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments . These modifications ensure that isopropyl nicotinate exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .
Propiedades
IUPAC Name |
propan-2-yl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSQDMWBSKNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060285 | |
| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
553-60-6 | |
| Record name | Isopropyl nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl nicotinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900M2HXF1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the lipophilicity of isopropyl nicotinate and how does it compare to other nicotinic acid derivatives?
A1: Isopropyl nicotinate demonstrates significant lipophilicity, a property influencing its interactions with biological systems. Studies employing reversed-phase thin-layer chromatography (RP-TLC) have enabled the determination of its lipophilicity relative to other nicotinic acid derivatives. Research suggests that the lipophilicity of nicotinic acid derivatives decreases in the following order: hexyl nicotinate > butyl nicotinate ≈ benzyl nicotinate > isopropyl nicotinate > ethyl nicotinate > methyl nicotinate > N-methylnicotinamide > nicotinamide > nicotinic acid [, ]. This order highlights the impact of the ester chain length on the overall lipophilicity of these compounds.
Q2: How does the pH of the mobile phase affect the determination of isopropyl nicotinate's lipophilicity using RP-TLC?
A2: Research indicates that the pH of the mobile phase in RP-TLC plays a crucial role in accurately determining the lipophilicity of isopropyl nicotinate. Studies using methanol-water mobile phases with varying pH levels (2.53, 5.88, 8.11) on RP-2 plates revealed that the chromatographic parameter RMW, representing lipophilicity, showed the strongest correlation with experimentally determined partition coefficients (logPexp) when the mobile phase had a pH of 5.88 []. This suggests that the ionization state of isopropyl nicotinate, influenced by pH, significantly impacts its interaction with the stationary phase and consequently affects its retention behavior.
Q3: Can you elaborate on the stability of isopropyl nicotinate under heating conditions on silica gel compared to other nicotinic acid derivatives?
A3: Isopropyl nicotinate exhibits notable stability when subjected to heat on silica gel. Research using normal-phase thin-layer chromatography (NP-TLC) demonstrated that heating nicotinic acid and its esters on silica gel at 120°C for durations ranging from 1 to 7 hours resulted in the degradation of these compounds []. Among the esters tested, isopropyl nicotinate, along with hexyl nicotinate, displayed the highest stability. This finding underscores the potential suitability of isopropyl nicotinate for applications involving thermal stress, particularly in comparison to other nicotinic acid esters like ethyl nicotinate and methyl nicotinate, which were found to be less stable.
Q4: Has the crystal structure of isopropyl nicotinate been characterized, and if so, what insights does it provide?
A4: While the provided research does not directly delve into the crystal structure of isopropyl nicotinate itself, it does shed light on the structural characteristics of a related complex. The study characterized dimethylthallium (III) complexes with various 2-mercaptinicotinic acid esters, including 2-mercapto-isopropyl-nicotinate []. Although this complex involves a sulfur-containing derivative, it offers valuable information about the coordination behavior of the isopropyl nicotinate moiety. In this complex, the isopropyl nicotinate derivative acts as a ligand, coordinating to the dimethylthallium (III) unit through the nitrogen and sulfur atoms of the 2-mercaptinicotinic acid portion. This coordination results in a distorted octahedral geometry around the thallium atom.
Q5: What analytical techniques have been employed to investigate isopropyl nicotinate and its properties?
A5: Numerous analytical techniques have been utilized to study isopropyl nicotinate. Thin-layer chromatography (TLC), specifically NP-TLC and RP-HPTLC, has been instrumental in assessing the separation behavior and lipophilicity of isopropyl nicotinate and related compounds [, , , ]. Densitometry, coupled with TLC, has enabled the quantification of these compounds and the evaluation of their stability under specific conditions [, ]. Additionally, spectroscopic methods, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize the structural features of isopropyl nicotinate derivatives, particularly in the context of metal complexes []. These analytical techniques provide a comprehensive understanding of the properties and behavior of isopropyl nicotinate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



